Asterriquinone CT1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asterriquinone CT1 is a natural product found in Humicola fuscoatra with data available.
Scientific Research Applications
Biosynthesis and Pharmacological Activities : Asterriquinones, including Asterriquinone CT1, are known for their pharmacological activities, including antiretroviral, antitumor, and antidiabetic properties. The enzyme TdiB from Aspergillus nidulans catalyzes a key step in the biosynthesis of asterriquinones, highlighting the genetic and enzymatic basis of their production (Schneider, Weber, & Hoffmeister, 2008).
Antitumor Effects : Asterriquinone and its analogs have shown inhibitory effects on various transplantable animal tumors. The structure-activity relationship of these compounds suggests that certain molecular features are critical for their antitumor activity (Shimizu, Yamamoto, Inagaki, & Koshimura, 1982).
Cytotoxic Mechanism : The cytotoxicity of asterriquinone involves DNA interstrand cross-linking and apoptosis induction, leading to cell cycle arrest at the G1 phase. This mechanism is distinct from other antitumor agents (Kaji, Saito, Nomura, Miyamoto, & Kiriyama, 1997).
DNA Interaction : Asterriquinone's interaction with deoxyribonucleic acid (DNA) has been studied, indicating its binding affinity and potential for altering cellular functions (Shimizu & Koshimura, 1990).
Anti-Diabetic Potential : Asterriquinone derivatives have been explored as candidates for orally available anti-diabetic medications, showing selective tyrosine kinase activity and glucose-lowering effects in diabetic rodent models (Tanaka, 2001).
Neuroprotection : Studies on asterriquinones have identified small molecule activators of the nerve growth factor receptor, indicating potential applications in treating neurodegenerative diseases (Lin, Pirrung, Deng, Li, Liu, & Webster, 2007).
Inhibition of HIV Reverse Transcriptase : Asterriquinone and its analogs have been found to be strong inhibitors of HIV-1 reverse transcriptase, an essential enzyme for HIV replication. This suggests a potential role in antiretroviral therapy (Ono, Nakane, Shimizu, & Koshimura, 1991).
Properties
Molecular Formula |
C32H26N2O4 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
2,5-dihydroxy-3,6-bis[6-[(1E)-3-methylbuta-1,3-dienyl]-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H26N2O4/c1-17(2)5-7-19-9-11-21-23(15-33-25(21)13-19)27-29(35)31(37)28(32(38)30(27)36)24-16-34-26-14-20(8-6-18(3)4)10-12-22(24)26/h5-16,33-35,38H,1,3H2,2,4H3/b7-5+,8-6+ |
InChI Key |
AVZHXTURQZUIGW-KQQUZDAGSA-N |
Isomeric SMILES |
CC(=C)/C=C/C1=CC2=C(C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=CC(=C5)/C=C/C(=C)C)O)C=C1 |
Canonical SMILES |
CC(=C)C=CC1=CC2=C(C=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=CC(=C5)C=CC(=C)C)O |
Synonyms |
asterriquinone CT1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.